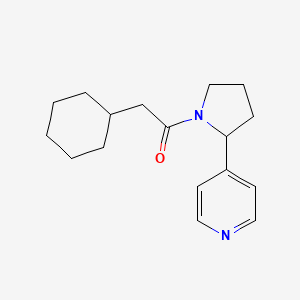
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide involves its interaction with the endocannabinoid system. The compound inhibits the uptake of anandamide, a naturally occurring endocannabinoid, resulting in increased levels of the compound in the brain and peripheral tissues. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the potential therapeutic applications of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide.
Biochemical and Physiological Effects
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide in laboratory experiments is its high purity and stability. The compound can be synthesized in high yields and is relatively stable under standard laboratory conditions. However, one limitation of using N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide is its high cost compared to other compounds used in research. Additionally, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of novel analogs of the compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications in various diseases. Finally, the development of new methods for synthesizing N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide may lead to improved yields and reduced costs, making the compound more accessible for research purposes.
Synthesemethoden
The synthesis of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 4-acetamido-3-methylphenol and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide and has been widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. The compound has been shown to act as an inhibitor of the endocannabinoid transporter, which leads to increased levels of endocannabinoids in the brain and peripheral tissues.
Eigenschaften
IUPAC Name |
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-10-14(8-9-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSUABHFADYPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCC=CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



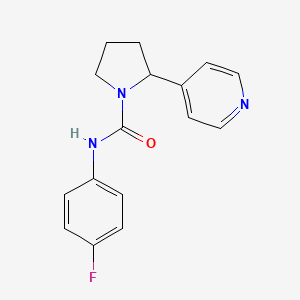
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)
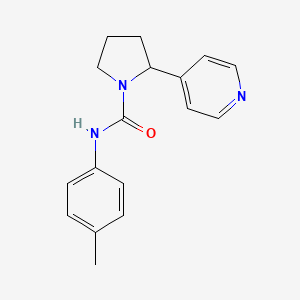
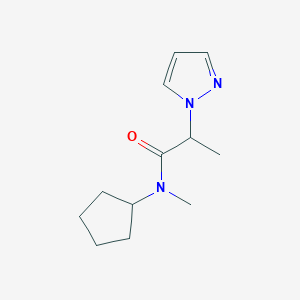
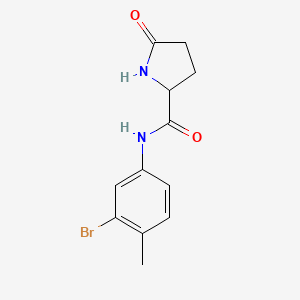

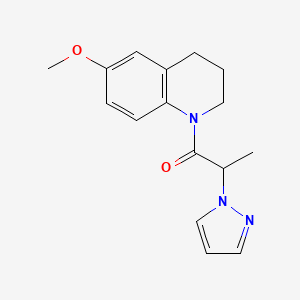

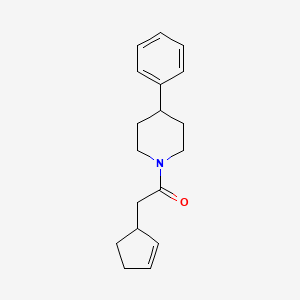
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)

